

Application Notes and Protocols: Dodecylguanidine in Textile and Leather Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

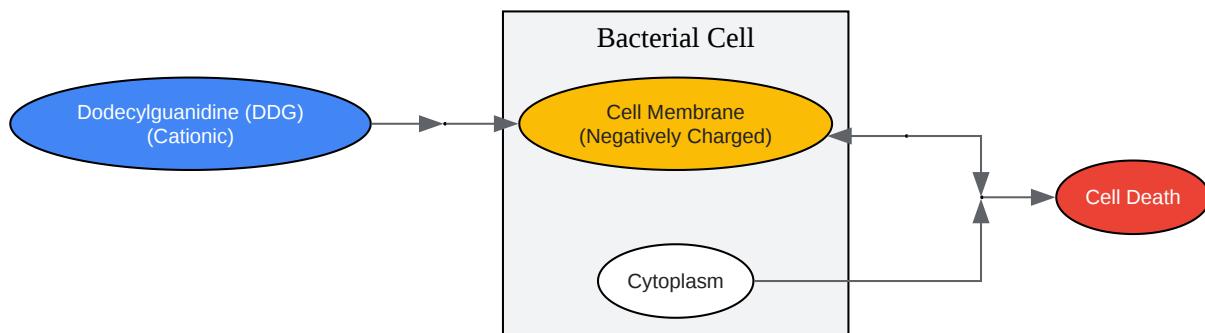
Compound Name: *Dodecylguanidine*

Cat. No.: *B090949*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Dodecylguanidine (DDG), and its salts such as **dodecylguanidine** hydrochloride (DGH) and **dodecylguanidine** acetate (DGA), are cationic compounds with a long alkyl chain, conferring surfactant-like properties and significant antimicrobial activity. These characteristics make DDG a compound of interest for various applications in the textile and leather industries, primarily as an antimicrobial finishing agent and a processing auxiliary. This document provides detailed application notes and experimental protocols for researchers exploring the use of **dodecylguanidine** in these fields. While specific quantitative data for **dodecylguanidine** is limited in publicly available literature, this document provides protocols based on established industry standards and illustrative data from related guanidine compounds to guide research and development.

Dodecylguanidine as an Antimicrobial Finishing Agent for Textiles

Dodecylguanidine and its derivatives are effective against a broad spectrum of microorganisms, including bacteria and fungi, making them suitable for creating antimicrobial textiles. These textiles find applications in healthcare, sportswear, and home furnishings to prevent odor, staining, and the spread of pathogens.

Mechanism of Action

The primary mechanism of antimicrobial action for guanidine-based compounds involves the disruption of the microbial cell membrane. The cationic guanidinium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.

[Click to download full resolution via product page](#)

Caption: Antimicrobial action of **dodecylguanidine** on a bacterial cell.

Application Protocol: Pad-Dry-Cure Method

This protocol describes the application of **dodecylguanidine** acetate (DGA) to cotton fabric using a standard pad-dry-cure method.

[Click to download full resolution via product page](#)

Caption: Workflow for applying **dodecylguanidine** to textiles.

Materials:

- **Dodecylguanidine** acetate (DGA)
- Desized, bleached, and neutralized cotton fabric
- Laboratory padding mangle
- Drying oven
- Curing oven
- Wetting agent (non-ionic)
- Softener (optional, non-ionic or cationic)

Procedure:

- Preparation of Finishing Bath:
 - Prepare an aqueous solution of **dodecylguanidine** acetate at the desired concentration (e.g., 0.5%, 1.0%, 2.0% on weight of fabric - ofw).
 - Add a wetting agent (e.g., 0.1% v/v) to ensure uniform application.
 - If desired, a compatible softener can be added to the bath.
 - Adjust the pH of the bath if necessary, as per the manufacturer's recommendations for the specific DGA product.
- Padding:
 - Set the pressure of the laboratory padding mangle to achieve a wet pickup of 70-80%.
 - Pass the cotton fabric through the finishing bath and then through the nip rollers of the padding mangle.
- Drying:
 - Dry the treated fabric in a drying oven at 100-120°C for 2-3 minutes.

- Curing:
 - Cure the dried fabric in a curing oven at 140-160°C for 3-5 minutes to fix the antimicrobial agent to the fibers.
- Post-Treatment:
 - The fabric can be rinsed with cold water to remove any unfixed agent, although this step may be omitted depending on the desired durability and application.

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of the treated textiles should be evaluated using standardized methods.

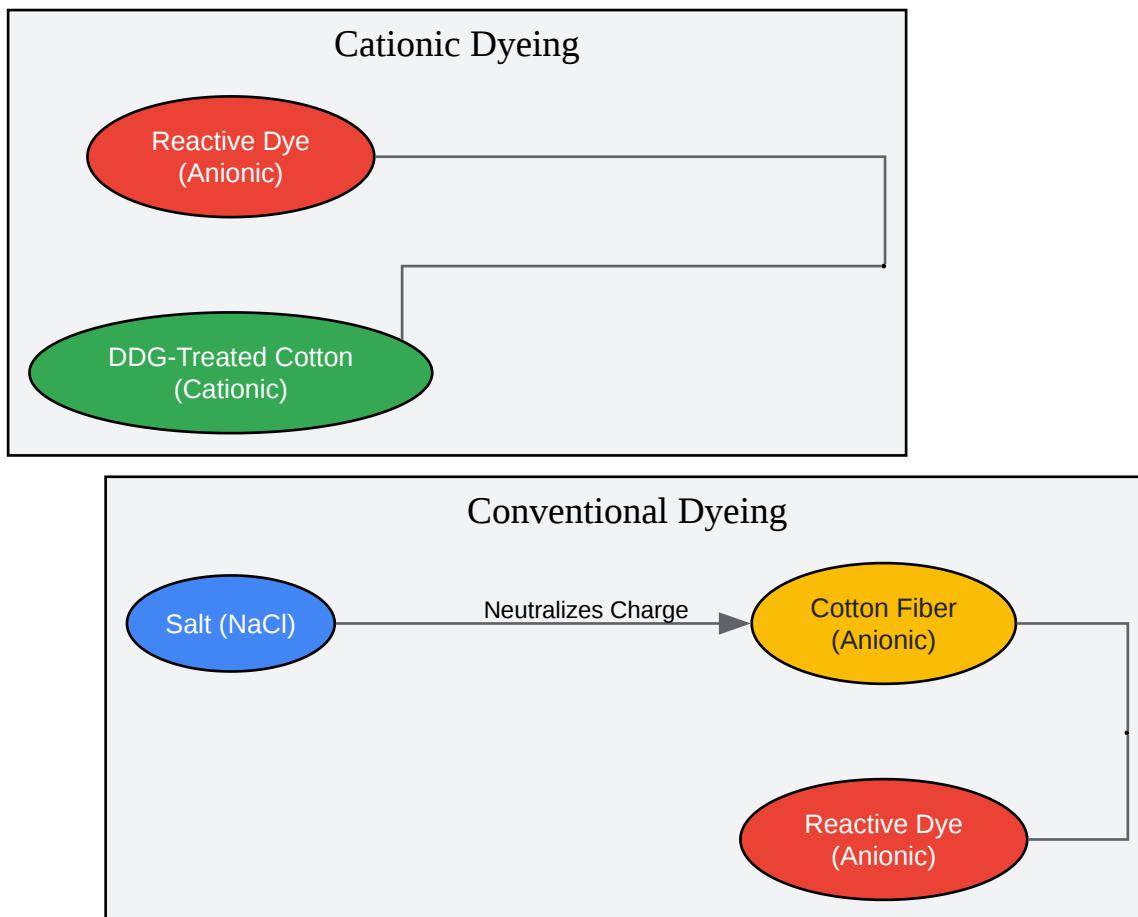
Protocol: Quantitative Assessment of Antibacterial Activity (AATCC 100)

This method provides a quantitative measure of the antibacterial activity of the treated fabric.

- Preparation of Materials:
 - Sterile treated and untreated (control) fabric swatches (4.8 cm diameter).
 - Bacterial cultures of *Staphylococcus aureus* (Gram-positive) and *Klebsiella pneumoniae* (Gram-negative).
 - Nutrient broth and agar.
 - Neutralizing solution.
- Inoculation:
 - Inoculate the center of each fabric swatch with 1.0 ml of a bacterial culture containing 1.0-2.0 x 10⁵ colony-forming units (CFU)/ml.
- Incubation:
 - Incubate the inoculated swatches in sterile containers at 37°C for 24 hours.

- Elution and Plating:
 - After incubation, transfer each swatch to a container with a known volume of neutralizing solution and shake vigorously to elute the bacteria.
 - Perform serial dilutions of the eluate and plate on nutrient agar.
- Calculation of Bacterial Reduction:
 - Incubate the plates and count the number of colonies.
 - Calculate the percentage reduction of bacteria using the following formula: % Reduction = $((A - B) / A) \times 100$ Where: A = Number of bacteria recovered from the inoculated untreated control fabric immediately after inoculation ("0" contact time). B = Number of bacteria recovered from the inoculated treated fabric after 24 hours of incubation.

Illustrative Data for Guanidine-Based Antimicrobial Finish (PHMB on Cotton)


Since specific data for **dodecylguanidine** is not readily available, the following table presents typical results for a related guanidine compound, Polyhexamethylene biguanide (PHMB), to illustrate expected performance.[\[1\]](#)[\[2\]](#)

Microorganism	PHMB Concentration (% owf)	Bacterial Reduction (%) after 24h (AATCC 100)	Wash Durability (Reduction after 25 washes)
S. aureus	1.0	>99.9	>99%
K. pneumoniae	1.0	>99.9	>94%

Dodecylguanidine as a Dyeing Auxiliary for Textiles

The cationic nature of **dodecylguanidine** makes it a candidate for use as a dyeing auxiliary, particularly for the salt-free dyeing of cotton with anionic reactive dyes. By imparting a positive charge to the cotton surface, DDG can enhance the electrostatic attraction between the fiber and the anionic dye molecules, thereby increasing dye exhaustion and fixation without the need for large amounts of salt.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Principle of Cationic Dyeing

[Click to download full resolution via product page](#)

Caption: Comparison of conventional and cationic dyeing of cotton.

Protocol: Cationization of Cotton with Dodecylguanidine for Salt-Free Reactive Dyeing

Part A: Cationization

- Preparation of Treatment Bath:
 - Prepare an aqueous solution of **dodecylguanidine** hydrochloride (DGH) at a concentration of 20-50 g/L.

- Add sodium hydroxide (NaOH) to the bath to catalyze the reaction between DGH and cellulose (the exact concentration will depend on the DGH concentration and desired degree of cationization).
- Pad-Batch Application:
 - Immerse the cotton fabric in the treatment bath at room temperature.
 - Pass the fabric through a padding mangle to achieve a wet pickup of 80-100%.
 - Batch the treated fabric in a plastic wrap and store at room temperature for 12-24 hours to allow the reaction to proceed.
- Washing:
 - After the batching period, thoroughly wash the fabric with hot and cold water to remove any unreacted chemicals.
 - Neutralize the fabric with a dilute acetic acid solution and then rinse again.
 - Dry the cationized fabric.

Part B: Salt-Free Dyeing

- Dye Bath Preparation:
 - Prepare a dye bath with the desired concentration of reactive dye (e.g., 2% owf) at a liquor ratio of 1:20.
 - No salt is added to the dye bath.
- Dyeing Process:
 - Introduce the cationized cotton fabric into the dye bath at room temperature.
 - Raise the temperature to 60°C over 30 minutes.
 - Add soda ash (sodium carbonate) to the dye bath to achieve the required alkalinity for dye fixation (e.g., 20 g/L).

- Continue dyeing at 60°C for 60 minutes.
- After-treatment:
 - Rinse the dyed fabric with cold water.
 - Soaping at the boil with a non-ionic detergent to remove unfixed dye.
 - Rinse and dry the fabric.

Evaluation of Dyeing Performance

Illustrative Data for Cationic Dyeing of Cotton

The following table shows typical improvements in dyeing performance when using a cationic agent compared to conventional dyeing.[6][7]

Dyeing Parameter	Conventional Dyeing (with salt)	Cationic Dyeing (salt-free)
Color Strength (K/S)	15-20	25-35
Dye Exhaustion (E%)	60-70%	>90%
Dye Fixation (F%)	50-60%	>80%
Wash Fastness (Staining)	3-4	4-5
Rubbing Fastness (Wet)	2-3	3-4

Dodecylguanidine in Leather Processing

Dodecylguanidine hydrochloride (DGH) is used in the leather industry as a biocide to protect raw hides and skins, as well as processed leather (e.g., wet blue), from microbial degradation. [8][9]

Application as a Biocide in Soaking

The soaking stage rehydrates the raw hides and removes dirt and preservatives like salt. It is also a critical point for microbial growth.

Protocol: Application of DGH in the Soaking Bath

- Soaking Bath Preparation:
 - Prepare a soaking bath with a liquor ratio of 1:10 (water to hide weight).
 - Add a wetting agent and a degreasing agent as per standard tannery procedures.
 - Add **dodecylguanidine** hydrochloride to the bath at a concentration of 0.1-0.3% based on the weight of the hides.
- Soaking Process:
 - Introduce the raw hides into the drum.
 - Run the drum for 4-6 hours.
 - Drain the bath and proceed to the next stage of leather processing (e.g., liming).

Evaluation of Biocidal Efficacy

The efficacy of DGH as a leather preservative can be determined by measuring its Minimum Inhibitory Concentration (MIC) against relevant bacteria and fungi.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

- Preparation of Media:
 - Prepare a series of test tubes with nutrient broth for bacteria or potato dextrose broth for fungi.
 - Create a serial dilution of **dodecylguanidine** hydrochloride in the broth to obtain a range of concentrations.
- Inoculation:
 - Inoculate each tube with a standardized suspension of the test microorganism (e.g., *Pseudomonas aeruginosa*, *Aspergillus niger*).

- Incubation:
 - Incubate the tubes at the optimal growth temperature for the microorganism for 24-72 hours.
- Determination of MIC:
 - The MIC is the lowest concentration of the biocide that completely inhibits visible growth of the microorganism.

Illustrative MIC Data for Guanidine-Based Biocides

While specific MIC data for **dodecylguanidine** against leather spoilage organisms is not readily available, the following table provides an example of expected MIC ranges for broad-spectrum biocides.

Microorganism	Typical MIC Range (ppm)
Pseudomonas aeruginosa	50 - 200
Staphylococcus aureus	10 - 50
Aspergillus niger	100 - 500
Trichoderma viride	50 - 250

Conclusion

Dodecylguanidine and its salts show significant potential for application in the textile and leather industries as effective antimicrobial agents and processing auxiliaries. The protocols provided herein are based on standard industry practices and can be adapted for research and development purposes. While quantitative performance data specifically for **dodecylguanidine** is not extensively published, the illustrative data from related compounds suggests that it can offer high efficacy. Further research is encouraged to establish the optimal application parameters and performance characteristics of **dodecylguanidine** in these applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Longitudinal Study on the Antimicrobial Performance of a Polyhexamethylene Biguanide (PHMB)-Treated Textile Fabric in a Hospital Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Cationization of cotton - Wikipedia [en.wikipedia.org]
- 6. Preparation of cationic cotton through reaction with different polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ▷ Dodecylguanidine Hydrochloride (DGH) | LANXESS [lanxess.com]
- 9. quimser.com [quimser.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Dodecylguanidine in Textile and Leather Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090949#dodecylguanidine-applications-in-textile-and-leather-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com